molecular formula C4H11NOS B2659755 2-(Ethanesulfinyl)ethan-1-amine CAS No. 176240-96-3; 56216-04-7

2-(Ethanesulfinyl)ethan-1-amine

Cat. No.: B2659755
CAS No.: 176240-96-3; 56216-04-7
M. Wt: 121.2
InChI Key: IUMHWHARDIAQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethanesulfinyl)ethan-1-amine is a high-purity, sulfur-containing organic compound with the molecular formula C4H11NOS and a molecular weight of 121.20 g/mol . Its structure, featuring an amine group and an ethanesulfinyl group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing molecules with specific electronic properties . This product is supplied at a purity of 95% and has the CAS Registry Number 56216-04-7 . Proper storage is essential for maintaining stability; it is recommended to keep the product in a dark place, under an inert atmosphere, and at room temperature . Please note that this product is intended for research purposes and is not for human or veterinary use. Safety Information: This compound requires careful handling. It falls under UN# 2735 and is classified with the GHS Hazard Statements H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the corresponding safety data sheet (SDS) and adhere to all recommended safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfinylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-2-7(6)4-3-5/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMHWHARDIAQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Ethanesulfinyl)ethan-1-amine with structurally related ethan-1-amine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethanesulfinyl (C$2$H$5$S(O)) C$4$H${11}$NOS 121.20 High polarity due to sulfinyl group; potential use in chiral probes or drug candidates.
2-(Methylsulfanyl)ethan-1-amine Methylsulfanyl (CH$_3$S) C$3$H$9$NS 91.17 Warhead in deubiquitinating enzyme probes; lower polarity enhances membrane permeability.
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine Cyclopropylmethylsulfanyl C$6$H${13}$NS 131.24 Steric hindrance from cyclopropane; used in bioorthogonal chemistry.
2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride Propynylsulfanyl (HC≡CCH$_2$S) C$5$H${10}$ClNS 151.65 Alkyne group enables click chemistry; hydrochloride salt improves stability.
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine Thiophene-methylsulfanyl C$7$H${11}$NS$_2$ 173.30 Aromatic thiophene enhances π-π interactions; explored in materials science.
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride Pyrimidine C$8$H${15}$Cl$2$N$3$ 224.13 Heterocyclic substituent improves binding to enzymes; dihydrochloride enhances solubility.

Key Research Findings

Physicochemical Properties

  • Chirality : Sulfinyl groups introduce a stereocenter, enabling enantioselective interactions in drug-receptor binding, a feature absent in symmetric thioethers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Ethanesulfinyl)ethan-1-amine with high purity?

The synthesis involves oxidizing the thioether precursor, 2-(ethanethio)ethan-1-amine, under controlled conditions. Key steps include:

  • Oxidation : Use meta-chloroperbenzoic acid (mCPBA, 1.1 equivalents) in dichloromethane at 0–5°C to prevent over-oxidation to sulfones .
  • Catalysis : Lewis acids like boron trifluoride diethyl etherate improve regioselectivity during intermediate formation, as demonstrated for structurally similar sulfinyl compounds .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the sulfoxide product (>95% purity) .

Basic: How should researchers characterize the stereochemistry of the sulfinyl group in this compound?

The chiral sulfinyl group requires:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Combines experimental spectra with DFT calculations for absolute configuration determination.
  • X-ray crystallography : Heavy-atom derivatives (e.g., brominated analogs) provide definitive stereochemical assignments .

Advanced: How can contradictory EC50 values in receptor binding assays be resolved?

Discrepancies may arise from:

  • Receptor subtype specificity : Perform competitive binding assays using isoform-specific radiolabeled ligands (e.g., [³H]SCH23390 for dopamine D1 vs. D5 receptors) .
  • Stereochemical effects : Test separated enantiomers individually, as (S)- and (R)-sulfinyl isomers exhibit up to 100-fold affinity differences in analogous compounds .
  • Assay standardization : Buffer systems (e.g., Tris-HCl vs. HEPES) and co-factor concentrations (Mg²⁺ 2 mM vs. 5 mM) must be optimized .

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?

  • Target identification : Use molecular docking (Glide XP) against sulfoxide-binding enzymes (e.g., cytochrome P450 isoforms) and validate with surface plasmon resonance (SPR) for binding kinetics .
  • Functional assays : Measure cAMP accumulation (GPCR targets) or enzymatic inhibition (e.g., monoamine oxidase) with concentration-response curves .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess sulfoxide-thioether interconversion .

Basic: What factors influence the compound’s stability, and how should it be stored?

  • pH sensitivity : Stable at pH 6.5–7.5; acidic conditions (<4) cause sulfoxide-thioether rearrangement, while alkaline conditions (>9) promote oxidation to sulfones .
  • Storage : Store at -20°C under nitrogen in amber vials (<5% degradation over 30 days). Lyophilization with trehalose preserves >98% purity for 12 months .

Advanced: How does structural modification of the sulfinyl group impact biological activity?

Comparative studies of analogs reveal:

Structural VariationBiological ImpactReference
Ethanesulfinyl → cyclopropaneReduced receptor affinity but improved metabolic stability
(S)- vs. (R)-sulfinyl100-fold difference in dopamine receptor binding
Sulfinyl → sulfoneLoss of enzymatic inhibition activity

These findings highlight the sulfinyl group’s critical role in target engagement and guide rational drug design.

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